molecular formula C10H17NO B12872879 (S)-Cyclopentyl(pyrrolidin-2-yl)methanone

(S)-Cyclopentyl(pyrrolidin-2-yl)methanone

Cat. No.: B12872879
M. Wt: 167.25 g/mol
InChI Key: PAYGTTPEIKDFGU-VIFPVBQESA-N
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Description

(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is a chiral compound that features a cyclopentyl group attached to a pyrrolidine ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl group. One common method involves the use of cyclopentanone and pyrrolidine as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopentyl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-Cyclopentyl(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Cyclopentanone: A cyclopentyl ring with a ketone group.

    Proline: An amino acid with a pyrrolidine ring.

Uniqueness

(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is unique due to its specific combination of a cyclopentyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

cyclopentyl-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H17NO/c12-10(8-4-1-2-5-8)9-6-3-7-11-9/h8-9,11H,1-7H2/t9-/m0/s1

InChI Key

PAYGTTPEIKDFGU-VIFPVBQESA-N

Isomeric SMILES

C1CCC(C1)C(=O)[C@@H]2CCCN2

Canonical SMILES

C1CCC(C1)C(=O)C2CCCN2

Origin of Product

United States

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